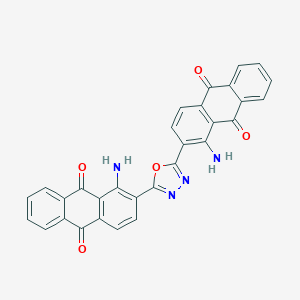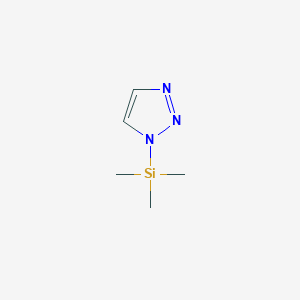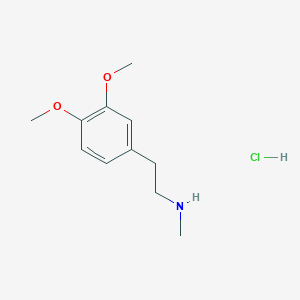
1-Benzyloxy-3-chloro-2-propanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-Benzyloxy-3-chloro-2-propanol involves various chemical strategies. For instance, the synthesis of 2,3-epoxyl-1,3-diaryl-1-propanone, a compound with structural similarities, can be achieved through the epoxidation of chalcone using aqueous sodium hypochlorite, employing phase transfer catalyst under ultrasound irradiation for improved yields and reduced reaction times (Li & Liu, 2008). Such methods highlight the efficiency of modern synthetic techniques in producing complex organic molecules.
Applications De Recherche Scientifique
Synthesis of Sulfones and Unsaturated Sulfones : A study by Enders, Berg, and Jandeleit (2003) described the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone using a Horner‐Wadsworth‐Emmons reaction involving (−)-(S)-2-(Benzyloxy)propanal. This compound is used as a precursor for the synthesis of unsaturated sulfones, highlighting its significance in organic synthesis (Enders, Berg, & Jandeleit, 2003).
Antidepressant Agent Synthesis : Clark et al. (1979) conducted research on substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. Their study involved the synthesis and evaluation of analogues of these compounds for antidepressant activity, demonstrating the pharmaceutical relevance of such compounds (Clark et al., 1979).
Stereochemistry in Friedel-Crafts Reaction : Segi et al. (1982) explored the stereochemistry of the Friedel-Crafts reaction of benzene with optically active 2-methyloxetane, producing 3-chloro-1-butanol as a by-product. This study provides insights into the stereochemical aspects of reactions involving similar compounds (Segi, Takebe, Masuda, Nakajima, & Suga, 1982).
Kinetic Resolution in Drug Synthesis : Kapoor et al. (2003) discussed the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in synthesizing beta-adrenergic receptor blockers. Their work highlights the role of such compounds in synthesizing important pharmaceuticals (Kapoor et al., 2003).
Synthesis of Acyclonucleoside Analogs : Wang, Chen, and Tzeng (1993) synthesized 3′-Halogen acyclonucleoside analogs starting from benzyl glycidyl ether. The study illustrates the utility of such compounds in synthesizing potential antiviral agents (Wang, Chen, & Tzeng, 1993).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that benzylic halides, such as 1-benzyloxy-3-chloro-2-propanol, typically react with various nucleophiles . The specific targets would depend on the biological context and the presence of suitable nucleophiles.
Mode of Action
1-Benzyloxy-3-chloro-2-propanol, being a benzylic halide, is likely to undergo nucleophilic substitution reactions. The chlorine atom attached to the benzylic carbon makes it a good leaving group. Depending on the substrate and the conditions, it can undergo either SN1 or SN2 reactions . In an SN1 reaction, the leaving group departs first, forming a carbocation that is then attacked by the nucleophile. In an SN2 reaction, the nucleophile attacks the carbon at the same time as the leaving group departs.
Pharmacokinetics
Its physicochemical properties such as its solubility in chloroform and methanol , and its stability suggest that it could be absorbed and distributed in the body. Its metabolism and excretion would depend on its reactivity and the presence of suitable enzymes in the body.
Action Environment
The action of 1-Benzyloxy-3-chloro-2-propanol can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Moreover, its stability suggests that it could be relatively resistant to environmental degradation . .
Propriétés
IUPAC Name |
1-chloro-3-phenylmethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXVYZMGZACQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399826 | |
| Record name | 1-BENZYLOXY-3-CHLORO-2-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxy-3-chloro-2-propanol | |
CAS RN |
13991-52-1 | |
| Record name | 1-BENZYLOXY-3-CHLORO-2-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium](/img/structure/B83431.png)
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B83435.png)










